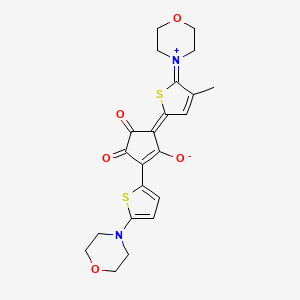
(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of morpholine rings and thiophene moieties suggests that it may interact with various biological targets, including enzymes and receptors.
Molecular Characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 458.547 g/mol |
| Solubility | Soluble in polar solvents |
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and morpholine groups have shown significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways such as the Wnt/β-catenin pathway. For instance, related compounds have demonstrated IC50 values as low as 0.12 μM against colorectal cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Antibacterial Activity
In vitro studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SW480 (Colorectal) | 2 |
| HCT116 (Colorectal) | 0.12 |
Case Studies and Clinical Relevance
- Case Study on Anticancer Effects : A recent study investigated the effects of the compound on HCT116 xenograft models in BALB/C nu/nu mice. Results indicated a significant reduction in tumor size and expression levels of Ki67, a marker for cell proliferation .
- Inhibition of Acetylcholinesterase : Another study reported that derivatives similar to this compound exhibited strong inhibitory effects on AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
Propiedades
IUPAC Name |
(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-13-12-15(31-22(13)24-6-10-29-11-7-24)18-19(25)17(20(26)21(18)27)14-2-3-16(30-14)23-4-8-28-9-5-23/h2-3,12H,4-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTZMEDGRFGCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])SC1=[N+]5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/2\C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])/SC1=[N+]5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













